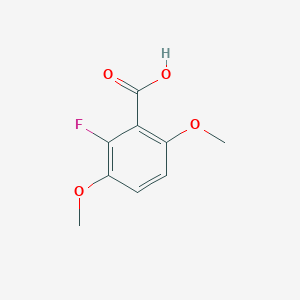

2-Fluoro-3,6-dimethoxybenzoic acid

Vue d'ensemble

Description

2-Fluoro-3,6-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H9FO4. It belongs to the family of benzoic acid derivatives and is characterized by the presence of fluorine and methoxy groups on the benzene ring.

Méthodes De Préparation

The synthesis of 2-Fluoro-3,6-dimethoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the fluorination of 3,6-dimethoxybenzoic acid using fluorinating agents such as potassium bifluoride (KHF2) . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Analyse Des Réactions Chimiques

2-Fluoro-3,6-dimethoxybenzoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

- 2-Fluoro-3,6-dimethoxybenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its structure facilitates the formation of derivatives that are useful in the development of pharmaceuticals and agrochemicals. The presence of both fluorine and methoxy groups enhances its reactivity, allowing for selective reactions with nucleophiles.

Reactivity and Mechanism

- The compound acts as an acylating agent, which can react with nucleophiles such as amines and alcohols. This property is critical for modifying biomolecules, thereby influencing their biological activity.

Biological Applications

Antimicrobial Activity

- Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. It has shown efficacy comparable to clinically used antibiotics against gram-positive bacteria and mycobacteria.

Anticancer Properties

- The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that derivatives of this compound could inhibit cancer cell growth while maintaining low toxicity levels towards normal cells. This dual action makes it a promising candidate for further development in cancer therapeutics.

Case Study: Inhibition of ALK2 Kinase

A study focused on the inhibition of ALK2 kinase, a target for treating aggressive pediatric cancers like diffuse intrinsic pontine glioma, utilized derivatives of this compound. The derivatives showed high selectivity and potency against ALK2, demonstrating potential for therapeutic intervention in such malignancies .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is used in the production of specialty chemicals. Its unique reactivity profile allows for the creation of compounds with specific desired properties for various applications.

Mécanisme D'action

The mechanism of action of 2-Fluoro-3,6-dimethoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes .

Comparaison Avec Des Composés Similaires

2-Fluoro-3,6-dimethoxybenzoic acid can be compared with other benzoic acid derivatives such as:

3,6-Dimethoxybenzoic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

2-Fluorobenzoic acid: Lacks the methoxy groups, affecting its solubility and interaction with biological targets.

3,6-Difluorobenzoic acid: Contains two fluorine atoms, which can significantly alter its chemical and biological properties. The uniqueness of this compound lies in the combination of fluorine and methoxy groups, which confer distinct chemical and biological characteristics.

Activité Biologique

2-Fluoro-3,6-dimethoxybenzoic acid is an aromatic carboxylic acid notable for its unique structure, featuring a fluorine atom and two methoxy groups on a benzoic acid backbone. This compound has garnered attention due to its significant biological activities, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula : C₉H₉F O₄

- Molecular Weight : Approximately 200.16 g/mol

- Structure : The presence of the fluorine and methoxy groups influences both the chemical reactivity and biological activity of the compound.

Enzyme Interactions

This compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. This inhibition can have significant implications for pharmacokinetics, affecting how drugs are metabolized in the body. The compound's ability to modulate cellular processes suggests potential roles in influencing cell proliferation and apoptosis pathways.

The mechanism of action of this compound involves interactions with various biomolecules, particularly enzymes involved in metabolic pathways. The fluorine atom enhances binding affinity and selectivity for specific targets, making it a valuable candidate for drug discovery.

Key Mechanisms Include :

- Inhibition of cytochrome P450 enzymes.

- Modulation of cell signaling pathways.

- Influence on gene expression related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is informative:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Fluoro-3,5-dimethoxybenzoic acid | Similar methoxy groups but different positioning | Potentially different biological activity profiles |

| 2,6-Dimethoxybenzoic acid | Lacks fluorine; only has methoxy groups at positions 2 and 6 | Used in synthesis of indoles and coumarins |

| 3-Fluoro-2,6-dimethoxybenzoic acid | Fluorine at position 3 instead of position 2 | Different reactivity patterns due to fluorine placement |

Case Studies and Research Findings

-

Cytochrome P450 Inhibition :

- Studies indicate that this compound exhibits inhibitory effects on specific cytochrome P450 isoforms. This property suggests potential applications in modifying drug metabolism profiles in therapeutic settings.

- Cancer Research :

- Metabolic Stability :

Propriétés

IUPAC Name |

2-fluoro-3,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXGHSOLMUAXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296260 | |

| Record name | 2-Fluoro-3,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352306-34-3 | |

| Record name | 2-Fluoro-3,6-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352306-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.